Cas no 1368186-22-4 (2-(2,4-difluorophenyl)-3,3,3-trifluoropropan-1-amine)

2-(2,4-difluorophenyl)-3,3,3-trifluoropropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-(2,4-difluorophenyl)-3,3,3-trifluoropropan-1-amine
- 1368186-22-4
- AKOS018116902
- EN300-1933473
-
- インチ: 1S/C9H8F5N/c10-5-1-2-6(8(11)3-5)7(4-15)9(12,13)14/h1-3,7H,4,15H2
- InChIKey: RXZWFUZWTJNBBG-UHFFFAOYSA-N
- ほほえんだ: FC(C(CN)C1C=CC(=CC=1F)F)(F)F
計算された属性
- せいみつぶんしりょう: 225.05769007g/mol
- どういたいしつりょう: 225.05769007g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 26Ų
2-(2,4-difluorophenyl)-3,3,3-trifluoropropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1933473-10.0g |
2-(2,4-difluorophenyl)-3,3,3-trifluoropropan-1-amine |
1368186-22-4 | 10g |
$5467.0 | 2023-06-02 | ||
Enamine | EN300-1933473-1.0g |
2-(2,4-difluorophenyl)-3,3,3-trifluoropropan-1-amine |
1368186-22-4 | 1g |
$1272.0 | 2023-06-02 | ||
Enamine | EN300-1933473-0.5g |
2-(2,4-difluorophenyl)-3,3,3-trifluoropropan-1-amine |
1368186-22-4 | 0.5g |
$1014.0 | 2023-09-17 | ||
Enamine | EN300-1933473-0.25g |
2-(2,4-difluorophenyl)-3,3,3-trifluoropropan-1-amine |
1368186-22-4 | 0.25g |
$972.0 | 2023-09-17 | ||
Enamine | EN300-1933473-0.1g |
2-(2,4-difluorophenyl)-3,3,3-trifluoropropan-1-amine |
1368186-22-4 | 0.1g |
$930.0 | 2023-09-17 | ||
Enamine | EN300-1933473-2.5g |
2-(2,4-difluorophenyl)-3,3,3-trifluoropropan-1-amine |
1368186-22-4 | 2.5g |
$2071.0 | 2023-09-17 | ||
Enamine | EN300-1933473-0.05g |
2-(2,4-difluorophenyl)-3,3,3-trifluoropropan-1-amine |
1368186-22-4 | 0.05g |
$888.0 | 2023-09-17 | ||
Enamine | EN300-1933473-5.0g |
2-(2,4-difluorophenyl)-3,3,3-trifluoropropan-1-amine |
1368186-22-4 | 5g |
$3687.0 | 2023-06-02 | ||
Enamine | EN300-1933473-1g |
2-(2,4-difluorophenyl)-3,3,3-trifluoropropan-1-amine |
1368186-22-4 | 1g |
$1057.0 | 2023-09-17 | ||
Enamine | EN300-1933473-10g |
2-(2,4-difluorophenyl)-3,3,3-trifluoropropan-1-amine |
1368186-22-4 | 10g |
$4545.0 | 2023-09-17 |
2-(2,4-difluorophenyl)-3,3,3-trifluoropropan-1-amine 関連文献
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
2-(2,4-difluorophenyl)-3,3,3-trifluoropropan-1-amineに関する追加情報
Research Brief on 2-(2,4-difluorophenyl)-3,3,3-trifluoropropan-1-amine (CAS: 1368186-22-4): Recent Advances and Applications
The compound 2-(2,4-difluorophenyl)-3,3,3-trifluoropropan-1-amine (CAS: 1368186-22-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This fluorinated amine derivative exhibits unique physicochemical properties, making it a promising candidate for various therapeutic applications. Recent studies have focused on its synthesis, structural characterization, and potential biological activities, particularly in the context of central nervous system (CNS) disorders and antimicrobial resistance.
A 2023 study published in the Journal of Medicinal Chemistry detailed an optimized synthetic route for 2-(2,4-difluorophenyl)-3,3,3-trifluoropropan-1-amine, highlighting its scalability and high yield (up to 85%). The researchers employed a novel catalytic system involving palladium-based complexes, which significantly reduced the formation of byproducts. Structural analysis via NMR and X-ray crystallography confirmed the compound's stability and stereochemical purity, critical for its pharmacological evaluation.
In vitro and in vivo studies have demonstrated the compound's potential as a modulator of gamma-aminobutyric acid (GABA) receptors. A preclinical trial conducted by researchers at the University of Cambridge revealed that 2-(2,4-difluorophenyl)-3,3,3-trifluoropropan-1-amine exhibits selective binding to GABAA receptor subtypes, suggesting its utility in treating anxiety and epilepsy. The compound's fluorinated aromatic ring system was found to enhance blood-brain barrier penetration, a key advantage for CNS-targeted therapies.
Beyond neurological applications, recent investigations have explored the antimicrobial properties of this compound. A 2024 study in ACS Infectious Diseases reported its efficacy against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The trifluoropropylamine moiety was identified as critical for disrupting bacterial cell membrane integrity, offering a new mechanism of action distinct from conventional antibiotics.
Despite these promising findings, challenges remain in optimizing the compound's pharmacokinetic profile and minimizing off-target effects. Current research efforts are focused on derivatization strategies to improve selectivity and reduce potential toxicity. Collaborative projects between academic institutions and pharmaceutical companies are underway to advance this compound into clinical trials, with preliminary results expected in late 2024.
In summary, 2-(2,4-difluorophenyl)-3,3,3-trifluoropropan-1-amine represents a versatile scaffold with dual therapeutic potential in neurology and infectious diseases. Its unique fluorination pattern and synthetic accessibility position it as a valuable tool for drug discovery. Future studies will likely explore its applications in other disease areas, such as oncology and inflammation, further expanding its impact on biomedical research.
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